

# **Application Note: SBP-7455 for Autophagy Inhibition in 3D Spheroid Culture Systems**

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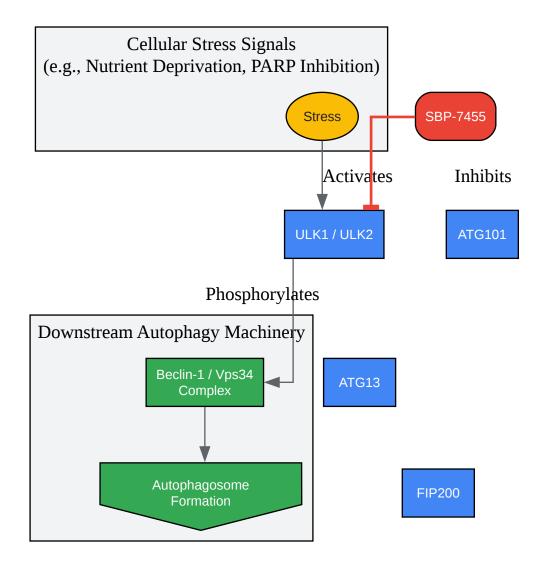
Compound of Interest		
Compound Name:	SBP-7455	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Three-dimensional (3D) spheroid culture systems are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3] Autophagy, a cellular recycling process, is a key survival mechanism for cancer cells, particularly under stress, and its inhibition is a promising therapeutic strategy.[4][5][6] SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the key initiators of the autophagy pathway.[4][7][8] This document provides detailed protocols for utilizing SBP-7455 in 3D spheroid models, particularly for triple-negative breast cancer (TNBC), and for assessing its therapeutic efficacy.

Mechanism of Action: **SBP-7455** functions by inhibiting the enzymatic activity of ULK1 and ULK2.[4][8] These kinases are crucial for the initiation of autophagy. Under cellular stress (e.g., nutrient deprivation, chemotherapy), the ULK1/2 complex is activated, leading to the phosphorylation of downstream substrates like Beclin-1 and Vps34, which triggers the formation of the autophagosome.[4][9] By blocking ULK1/2, **SBP-7455** effectively halts autophagic flux, leading to an accumulation of cellular waste and damaged organelles, ultimately promoting cancer cell death, especially in autophagy-dependent cancer cells.[4][9]





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Caption: SBP-7455 inhibits the ULK1/2 complex, blocking autophagy initiation.

## Data Presentation: SBP-7455 In Vitro Activity

The following table summarizes the reported in vitro potency of **SBP-7455**. This data is essential for determining the appropriate concentration range for 3D spheroid experiments.



Parameter	Target	Value	Assay	Cell Line	Reference
IC50	ULK1	13 nM	ADP-Glo	-	[7][8]
IC50	ULK2	476 nM	ADP-Glo	-	[7][8]
IC50	Cell Growth	0.3 μΜ	Viability Assay	MDA-MB-468	[7]

## **Experimental Protocols**Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the formation of uniform spheroids from a cancer cell line (e.g., MDA-MB-468 for TNBC) using the liquid overlay technique in ultra-low attachment (ULA) plates.

#### Materials:

- MDA-MB-468 triple-negative breast cancer cells
- Complete culture medium (e.g., RPMI with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.05%)
- 96-well round-bottom ultra-low attachment (ULA) spheroid microplates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Method:

- Cell Preparation: Culture MDA-MB-468 cells to ~80-90% confluency in a standard T-75 flask.
- Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete culture medium and centrifuge to pellet the cells.
- Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell suspension to a final concentration



of 2 x 104 cells/mL.

- Seeding: Dispense 100  $\mu$ L of the cell suspension (containing 2,000 cells) into each well of the 96-well ULA plate.[10]
- Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate initial cell aggregation at the bottom of the well.[10]
- Incubation: Incubate the plate for 48-72 hours in a humidified incubator. Spheroids should form within this period. Monitor spheroid formation and morphology daily using an inverted microscope.[11]



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Caption: Workflow for generating 3D tumor spheroids using ULA plates.

### **Protocol 2: Drug Treatment and Efficacy Assessment**

This protocol details the treatment of established spheroids with **SBP-7455** and methods for evaluating its cytotoxic and anti-proliferative effects.

#### Materials:

- Established 3D spheroids (from Protocol 1)
- SBP-7455 stock solution (e.g., 10 mM in DMSO)
- Complete culture medium
- ATP-based viability assay kit (e.g., CellTiter-Glo® 3D)
- Brightfield inverted microscope with imaging capabilities
- Image analysis software (e.g., ImageJ)



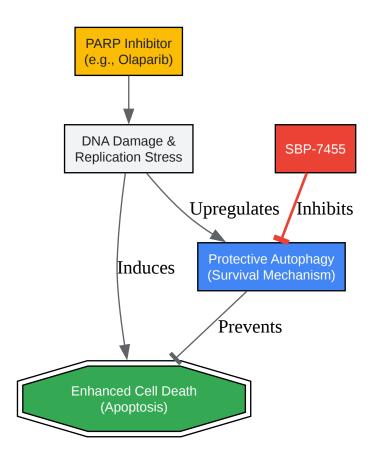
#### Method:

- Prepare Drug Dilutions: Prepare a serial dilution of **SBP-7455** in complete culture medium. A typical concentration range could be 0.01  $\mu$ M to 30  $\mu$ M. Include a vehicle control (DMSO) at the highest concentration used.
- Spheroid Treatment: Carefully remove 50 μL of medium from each well and replace it with 50 μL of the corresponding SBP-7455 dilution or vehicle control.
- Incubation: Treat the spheroids for 72 hours, or a desired time course.
- Brightfield Imaging (Size Measurement):
  - At specified time points (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids in each well.[12]
  - Use image analysis software to measure the cross-sectional area or diameter of each spheroid.[13]
  - Calculate the change in spheroid size over time for each treatment condition relative to the vehicle control.[13]
- Cell Viability Assessment (ATP Assay Endpoint):
  - After the final imaging time point (e.g., 72 hours), assess cell viability using an ATP-based assay, which is well-suited for 3D cultures.[12][14]
  - Allow the plate and reagents to equilibrate to room temperature.
  - $\circ~$  Add 100  $\mu L$  of the ATP assay reagent directly to each well containing 100  $\mu L$  of medium and the spheroid.
  - Mix on an orbital shaker for 20-30 minutes to induce cell lysis and stabilize the luminescent signal.[14]
  - Measure luminescence using a plate reader.
  - Normalize the data to the vehicle control to determine the percentage of viability.



### Synergistic Applications with PARP Inhibitors

Studies have shown that **SBP-7455** exhibits synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[4][5] PARP inhibition can induce cellular stress and upregulate protective autophagy, which **SBP-7455** can then block, leading to enhanced tumor cell killing. This combination can be effectively studied in the 3D spheroid model using the protocols outlined above, with an additional treatment arm for the combination of **SBP-7455** and the PARP inhibitor.



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Caption: **SBP-7455** blocks PARPi-induced protective autophagy, enhancing cell death.

Conclusion: **SBP-7455** is a valuable tool for investigating the role of autophagy in cancer biology. The use of 3D spheroid models provides a more physiologically relevant context for evaluating the efficacy of **SBP-7455**, both as a monotherapy and in combination with other anticancer agents. The protocols provided herein offer a robust framework for researchers to explore the therapeutic potential of ULK1/2 inhibition in preclinical cancer models.



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